molecular formula C6H6INO B13592682 5-Cyclopropyl-4-iodo-1,2-oxazole

5-Cyclopropyl-4-iodo-1,2-oxazole

Cat. No.: B13592682
M. Wt: 235.02 g/mol
InChI Key: VCRHJWZCELVXNU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-iodo-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the cyclopropyl and iodine substituents on the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-iodo-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the oxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

5-Cyclopropyl-4-iodo-1,2-oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 5-Cyclopropyl-4-iodo-1,2-oxazole imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interaction with biological targets and its overall stability .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

5-cyclopropyl-4-iodo-1,2-oxazole

InChI

InChI=1S/C6H6INO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2

InChI Key

VCRHJWZCELVXNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NO2)I

Origin of Product

United States

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